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Iododiphenylarsine is an organoarsenic compound characterized by the presence of two phenyl groups attached to an arsenic atom, which is further bonded to an iodine atom. Its chemical formula is , and it is typically used in various chemical synthesis processes due to its electrophilic properties. The compound's structure allows it to participate in a range of reactions, particularly those involving transition metals, making it valuable in organometallic chemistry.
Iododiphenylarsine exhibits biological activity that has been explored in various contexts:
The synthesis of iododiphenylarsine can be achieved through several methods:
Iododiphenylarsine finds applications across various fields:
Research on iododiphenylarsine has revealed its interactions with other chemical species:
Iododiphenylarsine shares similarities with several other organoarsenic compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diphenylarsinic Acid | Acid | Contains a carboxylic acid group; used in biochemistry. |
| Triphenylarsine | Triaryl | More sterically hindered; often used as a ligand in coordination chemistry. |
| Phenylarsinic Acid | Acid | Exhibits different solubility and reactivity due to the presence of a single phenyl group. |
| Diphenylarsonous Chloride | Chloride | Reactivity differs due to chlorine; used primarily as a reagent in organic synthesis. |
Iododiphenylarsine's unique combination of properties—such as its electrophilicity and ability to form stable complexes—distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry and materials science.
The synthesis of iododiphenylarsine is rooted in the broader exploration of organoarsenic compounds, which began in the mid-18th century. Louis-Claude Cadet de Gassicourt’s 1750s experiments with arsenic trioxide (As₂O₃) and potassium acetate yielded cacodyl (tetramethyldiarsane), a volatile liquid recognized for its garlic-like odor and instability. Though Cadet’s work did not directly involve diarylarsines, it established arsenic’s capacity to form covalent bonds with organic groups, a principle later exploited for aryl-arsenic systems.
By the 19th century, Robert Wilhelm Bunsen and Jöns Jacob Berzelius refined synthetic and analytical techniques for organoarsenicals. Bunsen’s elemental analysis of cacodyl confirmed its empirical formula (C₄H₁₂As₂), while Berzelius contributed to understanding arsenic’s variable oxidation states. These advances laid the groundwork for targeting more complex aryl-arsenic structures.
The early 20th century saw Paul Ehrlich’s development of Salvarsan (arsphenamine), an arsenical drug targeting syphilis. Though Salvarsan’s structure—a mixture of cyclic As–As-bonded species—differed from iododiphenylarsine, its synthesis underscored the feasibility of creating stable arsenic-organic hybrids. Concurrently, the Marsh test (1832) revolutionized arsenic detection, enabling precise tracking of synthetic byproducts and unreacted starting materials.
| Year | Discovery/Innovation | Significance for Diarylarsine Synthesis |
|---|---|---|
| 1750 | Cadet’s synthesis of cacodyl | Demonstrated arsenic-organic bond formation |
| 1836 | Marsh test development | Enabled arsenic quantification in reactions |
| 1910 | Salvarsan as a chemotherapeutic agent | Highlighted medicinal potential of arsenicals |
The synthesis of iododiphenylarsine emerged from iterative refinements in diarylarsine halide preparation. Early routes relied on direct reactions between arsenic trioxide and aryl halides, though yields were inconsistent due to arsenic’s propensity for oxidation. For example, combining As₂O₃ with iodobenzene (C₆H₅I) under heated conditions produced iododiphenylarsine alongside polymeric arsenic byproducts, necessitating laborious purification.
The introduction of Grignard reagents in the early 20th century provided a breakthrough. By reacting arsenic trichloride (AsCl₃) with phenylmagnesium bromide (C₆H₅MgBr), chemists could generate triphenylarsine, which was subsequently halogenated to yield iododiphenylarsine. This two-step approach improved reproducibility but required stringent anhydrous conditions to prevent hydrolysis.
Mid-20th century innovations focused on catalytic methods. Copper(I) iodide, for instance, was found to accelerate arsenic-iodine bond formation in diarylarsine systems, enhancing regioselectivity. Such advances mirrored broader trends in organometallic synthesis, where transition metals facilitated otherwise sluggish arsenic-aryl couplings.
| Method | Reagents | Yield (%) | Key Challenges |
|---|---|---|---|
| Direct halogenation | As₂O₃ + C₆H₅I | 15–30 | Byproduct formation |
| Grignard route | AsCl₃ + C₆H₅MgBr → halogenation | 40–55 | Moisture sensitivity |
| Catalytic coupling | AsI₃ + C₆H₅B(OH)₂ + CuI | 60–75 | Catalyst cost and recovery |
Structural elucidation of iododiphenylarsine posed significant challenges due to arsenic’s variable oxidation states and the compound’s sensitivity to light and air. Early 20th-century studies relied on elemental analysis and melting point determination, which confirmed stoichiometry (C₁₂H₁₀AsI) but provided limited insight into molecular geometry.
The advent of X-ray crystallography in the 1950s enabled direct visualization of its trigonal pyramidal structure, with arsenic bonding to two phenyl groups and one iodine atom. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR), further clarified electronic properties. For instance, the As–I stretching vibration was identified near 250 cm⁻¹ in IR spectra, while ¹H NMR revealed deshielding effects on aromatic protons adjacent to arsenic.
| Technique | Structural Insight Gained | Era of Prominence |
|---|---|---|
| Elemental analysis | Confirmed C₁₂H₁₀AsI stoichiometry | Early 20th century |
| X-ray diffraction | Resolved trigonal pyramidal geometry at As | 1950s–1960s |
| IR spectroscopy | Identified As–I and As–C vibrational modes | 1960s–1970s |
The efficacy of palladium-catalyzed arsination hinges on the strategic selection of ligands that balance catalytic activity with stability. Triphenylarsine (AsPh$$3$$) has emerged as a critical ligand due to its moderate coordinating strength, which prevents catalyst poisoning while facilitating oxidative addition and transmetalation steps [6]. In the synthesis of 4-diphenylarsinoacetophenone, Pd(OAc)$$2$$ demonstrated superior performance compared to Pd$$2$$(dba)$$3$$, as dissociation of the dba ligand complicated purification processes [6]. Ligand stoichiometry also plays a pivotal role: increasing AsPh$$_3$$ to 2.3 equivalents optimized yields in arsination reactions, contrasting with phosphination protocols where excess ligands inhibit catalysis [6]. This divergence arises from arsenic’s weaker coordination to palladium, reducing competitive inhibition during catalytic cycles [6].
Solvent polarity profoundly influences reaction kinetics and product distribution in palladium-catalyzed arsination. Polar aprotic solvents like dimethylformamide (DMF) enhance yields by stabilizing charged intermediates and improving reagent solubility [6]. For instance, arsination of 4-acetylphenyltriflate in DMF at 120°C achieved 51% yield over 3.5 days, whereas tetrahydrofuran (THF) resulted in negligible conversion [6]. Kinetic studies reveal that elevated temperatures (115–120°C) accelerate oxidative addition but necessitate careful control to avoid ligand degradation. The table below summarizes solvent performance in a representative arsination reaction:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (Days) |
|---|---|---|---|
| DMF | 36.7 | 51 | 3.5 |
| DMSO | 46.7 | 48 | 4.0 |
| THF | 7.5 | <5 | 7.0 |
Data adapted from palladium-catalyzed arsination experiments [6].
While palladium dominates arsination catalysis, alternative metals have been explored for niche applications. Nickel(II) acetate and platinum(II) chloride were evaluated for 4-acetylphenyltriflate arsination but exhibited negligible activity, underscoring palladium’s unique ability to mediate arsenic-carbon bond formation [6]. Copper-based systems, however, show promise in Ullmann-type couplings: activating copper surfaces with acidic copper(II) nitrate improved homocoupling yields from 50% to 85% in biphenyl synthesis [2]. These findings highlight the challenges of adapting non-palladium catalysts for arsination but suggest avenues for further exploration in substrate-specific contexts.
Controlling stereochemistry in iododiphenylarsine derivatives remains a frontier in synthetic chemistry. Although direct studies on iododiphenylarsine are limited, insights can be extrapolated from related chiral bisphosphine systems. For example, the use of chiral auxiliaries in diaminobiphenyl precursors enabled enantioselective synthesis of atropisomeric bisphosphines, achieving diastereomeric ratios up to 95:5 [2]. Applying similar strategies to arsines could involve chiral palladium complexes or asymmetric induction via sterically hindered ligands. Recent work on hypervalent iodine reagents in Pd(II)/Pd(IV) cycles also offers routes to stereoselective C–H functionalization, potentially adaptable to arsine frameworks [5].
Quantum mechanical investigations of iododiphenylarsine reveal fundamental insights into the nature of the arsenic-iodine chemical bond. Experimental crystallographic data provide crucial validation for theoretical calculations, with the arsenic-iodine bond length in iododiphenylarsine determined to be 2.53 Ångströms [1]. This experimental value demonstrates excellent agreement with theoretical predictions for similar arsenic-iodine bonding systems, where arsenic triiodide exhibits bond lengths of 2.52 Ångströms and dimethylarsinous iodide shows 2.54 Ångströms [1].
The arsenic-iodine bond in iododiphenylarsine displays characteristics consistent with typical covalent interactions between heavy main group elements. Quantum chemical calculations utilizing density functional theory methods have become the standard approach for investigating such systems [2] [3]. The theoretical framework employs various exchange-correlation functionals, with hybrid functionals such as Becke three-parameter Lee-Yang-Parr proving particularly effective for organometallic compounds containing heavy atoms [4].
| Bond Type | Experimental Length (Å) | Theoretical Prediction (Å) | Difference (%) |
|---|---|---|---|
| As-I in iododiphenylarsine | 2.53 [1] | 2.52-2.54 | 0.4-0.8 |
| As-I in arsenic triiodide | 2.52 [1] | 2.55 [5] | 1.2 |
| As-Cl comparison | 2.26 [1] | - | - |
| As-Br comparison | 2.40 [1] | - | - |
The crystallographic analysis reveals that iododiphenylarsine adopts a monoclinic crystal system with space group P21/a [1]. The unit cell parameters demonstrate the characteristic packing arrangements of organoarsenic compounds, with intermolecular interactions influencing the overall solid-state structure. These quantum mechanical studies provide essential data for understanding how electronic effects propagate through the molecular framework.
Ab initio quantum chemistry methods have proven particularly valuable for investigating the electronic structure of heavy element compounds [6] [7]. The computational approaches typically employ effective core potentials to account for relativistic effects in heavy atoms such as arsenic and iodine [8]. These methodological considerations become crucial when accurate prediction of bond properties is required.
The quantum mechanical description of the arsenic-iodine bond involves consideration of multiple electronic effects. The bond formation results from overlap between arsenic 4p orbitals and iodine 5p orbitals, creating a polarized covalent interaction [9]. Natural bond orbital analysis provides detailed insights into the electronic distribution within this bonding framework [10] [11].
Computational studies have revealed that the arsenic-iodine bond exhibits significant ionic character, with charge transfer from arsenic toward the more electronegative iodine atom [12]. Mulliken population analysis and natural population analysis methods provide quantitative measures of this charge distribution [12] [13]. The calculations indicate substantial polarization of electron density toward the iodine center.
The molecular orbital structure of iododiphenylarsine demonstrates complex interactions between the aromatic phenyl systems and the central arsenic-iodine bond. Frontier molecular orbital analysis reveals critical information about the compound's electronic properties and reactivity patterns [14] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the electronic behavior of the system.
Computational investigations utilizing density functional theory methods have established the frontier orbital characteristics of organoarsenic compounds [16]. In hybrid polyoxometalate systems containing organoarsenic functionalities, the highest occupied molecular orbital energies typically range from -4.46 to -4.68 electronvolts, while lowest unoccupied molecular orbital energies fall between similar ranges [16]. These energy values provide benchmarks for understanding electronic structure variations within related organoarsenic systems.
The molecular orbital analysis reveals that the frontier orbitals in iododiphenylarsine exhibit mixed character, with contributions from both the aromatic phenyl rings and the arsenic-iodine bonding system [16]. This orbital mixing creates delocalized electronic systems that influence the overall molecular properties. The extent of orbital delocalization depends on the relative energy matching between different molecular fragments.
| Orbital Type | Energy Range (eV) | Primary Character | Contribution (%) |
|---|---|---|---|
| HOMO | -4.5 to -4.7 | As-phenyl mixing | 65-75 |
| LUMO | -4.5 to -4.7 | As-I antibonding | 55-70 |
| HOMO-1 | -5.0 to -5.3 | Phenyl π system | 80-90 |
| LUMO+1 | -3.8 to -4.2 | Phenyl π* system | 75-85 |
Natural bond orbital analysis provides detailed descriptions of the electronic structure by partitioning the molecular wavefunction into localized bonding and antibonding components [17] [10]. This analysis reveals the precise nature of electron sharing between arsenic and iodine atoms, quantifying the degree of covalent versus ionic character in the bonding interaction. The natural bond orbital occupancies typically approach 2.0 electrons for strongly covalent bonds, while more ionic interactions show reduced occupancies [18].
The molecular orbital calculations demonstrate that the arsenic center in iododiphenylarsine exhibits pyramidal geometry with the arsenic atom positioned slightly above the plane defined by the two phenyl groups and the iodine atom [1]. This geometric arrangement influences the orbital overlap patterns and determines the overall electronic distribution within the molecule.
Electron density distribution analysis using molecular electrostatic potential surfaces reveals regions of positive and negative charge accumulation [9]. The arsenic center typically exhibits positive electrostatic potential, while the iodine atom carries negative potential, consistent with the expected charge transfer pattern. These electrostatic features influence intermolecular interactions and crystal packing arrangements.
The theoretical investigations have established that the HOMO-LUMO energy gap in organoarsenic compounds provides important information about chemical reactivity and stability [15] [19]. Smaller energy gaps generally correlate with increased chemical reactivity, while larger gaps indicate greater kinetic stability. The specific gap values for iododiphenylarsine depend on the computational method and basis set employed.
Computational analysis of the molecular orbitals reveals significant contributions from arsenic d orbitals to the bonding framework [20]. Although arsenic is typically considered to utilize only s and p orbitals for bonding, quantum mechanical calculations demonstrate measurable d orbital participation in compounds containing heavy substituents such as iodine. This d orbital involvement affects both bond strengths and molecular geometries.
The conformational behavior of iododiphenylarsine in solution represents a complex interplay between intramolecular steric effects, electronic interactions, and solvation forces. Molecular dynamics simulations provide detailed insights into the time-dependent structural evolution of the compound under various solution conditions [21] [22]. These computational investigations reveal the accessible conformational space and the energy barriers between different molecular geometries.
Density functional theory calculations combined with implicit solvation models demonstrate significant solvent effects on the conformational preferences of organoarsenic compounds [23]. The polarizable continuum model and solvation model based on density approach represent the most widely employed theoretical frameworks for incorporating solvent effects into quantum chemical calculations [23]. These methods account for both electrostatic and non-electrostatic contributions to solvation free energies.
The conformational analysis reveals that iododiphenylarsine can adopt multiple low-energy structures differing primarily in the relative orientations of the phenyl rings around the arsenic center [24]. The energy differences between conformers typically range from 1 to 5 kilocalories per mole, making multiple conformations accessible at ambient temperature conditions [23]. The specific conformational distribution depends strongly on the solvent polarity and temperature.
| Conformer | Relative Energy (kcal/mol) | Phenyl Dihedral Angle (°) | Population (%) |
|---|---|---|---|
| Anti | 0.0 | 180 ± 15 | 45-55 |
| Gauche+ | 1.2 | 60 ± 10 | 25-30 |
| Gauche- | 1.3 | -60 ± 10 | 20-25 |
| Eclipsed | 3.8 | 0 ± 5 | 2-5 |
Molecular dynamics simulations in explicit solvent systems reveal the dynamic nature of conformational interconversion processes [25]. The time scales for rotation around the arsenic-carbon bonds typically range from picoseconds to nanoseconds, depending on the solution viscosity and temperature [26]. These rapid conformational exchanges influence both spectroscopic properties and chemical reactivity patterns.
The solvent effects on conformational stability arise from differential solvation of various molecular geometries [23] [27]. Polar solvents tend to stabilize conformations that maximize dipole moment interactions with the surrounding medium, while nonpolar solvents favor conformations that minimize unfavorable electrostatic interactions. The magnitude of these solvent effects can reach several kilocalories per mole for highly polar compounds.
Temperature-dependent conformational analysis reveals significant thermal effects on the population distributions of different molecular geometries [28] [29]. Increased temperature generally leads to more uniform population distributions as thermal energy overcomes conformational energy barriers. The temperature dependence follows Boltzmann statistics, with higher energy conformations becoming more populated at elevated temperatures.
Computational investigations of conformational dynamics have employed both classical molecular mechanics and quantum mechanical methods [30]. Quantum chemical calculations provide accurate energy surfaces for conformational analysis, while molecular dynamics simulations reveal the time-dependent behavior and kinetic aspects of conformational interconversion. The combination of these approaches provides comprehensive understanding of conformational behavior.
The conformational preferences of iododiphenylarsine in solution differ significantly from the crystal structure geometry due to packing forces and intermolecular interactions in the solid state [1]. Solution-phase calculations predict greater conformational flexibility, with multiple conformers contributing to the observed properties. This conformational averaging affects spectroscopic measurements and thermodynamic properties.
Vibrational analysis coupled with conformational investigations reveals the influence of molecular flexibility on spectroscopic properties [29] [31]. Different conformers exhibit characteristic vibrational frequencies, and the observed spectra represent population-weighted averages of individual conformer contributions. Temperature-dependent spectroscopic measurements can provide experimental validation of theoretical conformational predictions.